molecular formula C16H14N2O2 B5836224 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid

2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid

Katalognummer: B5836224
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: RDGZBHLKTSQBHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid, also known as DQA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DQA is a heterocyclic compound that contains both a quinoline and benzoic acid moiety.

Wirkmechanismus

The mechanism of action of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In Parkinson's disease research, this compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In Alzheimer's disease research, this compound has been shown to improve cognitive function and inhibit beta-amyloid aggregation in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit various enzymes and signaling pathways, and its ability to exhibit various biochemical and physiological effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

For 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid research include the development of more potent and selective this compound analogs, the investigation of its potential therapeutic applications in other diseases, the elucidation of its mechanism of action, and the evaluation of its toxicity and pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid involves the condensation reaction between 2-aminobenzoic acid and 3,4-dihydro-2(1H)-quinolinone. The reaction is carried out in the presence of a catalyst such as acetic anhydride or concentrated sulfuric acid. The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the pathogenesis of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.

Eigenschaften

IUPAC Name

2-(3,4-dihydroquinolin-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-10-9-11-5-1-3-7-13(11)17-15/h1-8H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGZBHLKTSQBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC2=CC=CC=C21)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.